molecular formula C12H15F2NO B261074 2,4-difluoro-N-(1-methylbutyl)benzamide

2,4-difluoro-N-(1-methylbutyl)benzamide

Cat. No.: B261074
M. Wt: 227.25 g/mol
InChI Key: GHWKVAJIQVPPPD-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(1-methylbutyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 2- and 4-positions of the aromatic ring and a branched alkyl chain (1-methylbutyl group) attached to the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological and agrochemical applications due to their structural versatility and tunable electronic properties .

Properties

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

2,4-difluoro-N-pentan-2-ylbenzamide

InChI

InChI=1S/C12H15F2NO/c1-3-4-8(2)15-12(16)10-6-5-9(13)7-11(10)14/h5-8H,3-4H2,1-2H3,(H,15,16)

InChI Key

GHWKVAJIQVPPPD-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=C(C=C(C=C1)F)F

Canonical SMILES

CCCC(C)NC(=O)C1=C(C=C(C=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Analogues

The following table summarizes key benzamide derivatives with structural or functional similarities to 2,4-difluoro-N-(1-methylbutyl)benzamide:

Compound Name Key Substituents/Features Molecular Weight (g/mol) Primary Application/Activity Reference
This compound 2,4-difluoroaryl; 1-methylbutylamide ~255.3 (estimated) Not explicitly reported (inference: enzyme/receptor modulation)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylaryl; hydroxylated tertiary alkylamide 221.3 Metal-catalyzed C–H bond functionalization
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromoaryl; 2-nitrophenylamide 335.1 Crystallographic studies
Sulfamoyl benzamide derivatives Sulfamoyl group; variable aryl/alkyl substituents ~300–400 Glucokinase activation (antidiabetic)
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Polyhalogenated aryl; trifluoropropoxy group 465.6 Intermediate in agrochemical synthesis
Mosapride metabolites 4-amino-5-chloro-2-ethoxyaryl; morpholinyl groups ~423.5 5-HT4 receptor agonism (gastroprokinetic)

Key Observations

Substituent Effects on Activity :

  • Fluorine Substitution : The 2,4-difluoro configuration in the target compound contrasts with halogenated analogues like 4-bromo-N-(2-nitrophenyl)benzamide and intermediates in agrochemicals . Fluorine’s electron-withdrawing nature enhances metabolic stability and influences binding to hydrophobic pockets in enzymes or receptors .
  • Alkyl vs. Aryl Amides : The 1-methylbutyl group in the target compound differs from aromatic amides (e.g., 2-nitrophenyl in ). Branched alkyl chains may improve solubility and membrane permeability compared to rigid aromatic systems .

Receptor Modulation: Benzamides like mosapride metabolites act as 5-HT4 agonists , while mGlu5 allosteric ligands (e.g., CPPHA analogues) rely on benzamide backbones for receptor binding .

Synthetic Strategies :

  • The target compound could be synthesized via amidation of 2,4-difluorobenzoic acid derivatives with 1-methylbutylamine, analogous to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (acid chloride/amine coupling) .

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